molecular formula C11H8FNO3 B163050 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 1736-21-6

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B163050
CAS RN: 1736-21-6
M. Wt: 221.18 g/mol
InChI Key: PDEGBONVUJDOFN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Mass Spectrometry and Isoxazole Ring Isomerization

Research has explored the mass spectra of compounds like 3-aryl-5-methylisoxazole-4-carboxylic acid, noting thermal isomerization of the isoxazole ring and rearrangement processes in their mass spectra. These studies provide insights into the stability and transformation of these compounds under various conditions, which is vital for their application in chemical analysis and synthesis (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

Immunological Activity

Compounds derived from 5-amino-3-methylisoxazole-4-carboxylic acid, closely related to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, have been synthesized and examined for their potential immunotropic activity. These studies are significant for understanding how these compounds can modulate immune responses, which has implications for drug development in treating immune-related disorders (Ryng et al., 1999).

Insecticidal Activities

Research into novel 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles, which are structurally related to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, indicates their potential as insecticides. Understanding the insecticidal properties of these compounds could lead to the development of new pest control agents (Shi et al., 2000).

Synthesis and Antitumor Activity

Studies have been conducted on the synthesis of isoxazolyl- and isothiazolylcarbamides, including compounds derived from 3-methylisoxazole-5-carboxylic acid. These compounds have shown promising antitumor activity, suggesting their potential use in cancer treatment (Potkin et al., 2014).

Fluorescence Analysis

The development of fluorogenic reagents for carboxylic acids, which could include derivatives of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, has been a focus of research. This work aids in the analytical detection of these compounds, enhancing their applicability in biochemical and pharmaceutical research (Uchiyama, Santa, & Imai, 2001).

Dihydroorotate Dehydrogenase Inhibition

Investigations into isoxazol derivatives like leflunomide, structurally related to 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid, have revealed their inhibitory effects on dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This has implications for the development of immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and handling precautions of the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEGBONVUJDOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381699
Record name 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS RN

1736-21-6
Record name 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1736-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 179.5 g (0.72 mol) of 3-(4-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester in 880 g of ethanol 95% was stirred at 20-30° C. for 40 minutes and then treated with 78.5 g of solid sodium hydroxide. The resulting mixture was stirred for 5 h at 20-30° C. Ethanol was removed in vacuum at 45-50° C. and the residue was subsequently treated with 500 g of water at 20-30° C. to afford a clear solution. The solution was stirred for 40 minutes and filtered. To the filtrate was added 235 g of methyl tert-butyl ether and 600 g of water and the resulting mixture stirred for 20 min and then stood for 20 min. The layers were separated and the aqueous layer was acidified to pH<1 with hydrochloric acid. The crystals were filtered and washed with water to provide 147 g crude wet product. The crude wet product was suspended in 680 g of toluene and the mixture was heated at 75-85° C. for 7 h. The mixture was cooled to 20-30° C. and stirred for 1 hour at this temperature. The crystals were filtered off and dried at 50-55° C. in vacuum over night to afford 137 g (86% yield) of the title acid as a white to slightly yellow solid with a purity of 99.9% (HPLC).
Quantity
179.5 g
Type
reactant
Reaction Step One
Quantity
880 g
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
78.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
680 g
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Citations

For This Compound
9
Citations
M Hawash, N Jaradat, M Abualhasan, J Amer… - Open …, 2021 - degruyter.com
The current study aimed to design and synthesize a novel series of fluorophenyl-isoxazole-carboxamide derivatives and evaluate their antiproliferative activities. Anticancer activities of …
Number of citations: 12 www.degruyter.com
M Hawash, N Jaradat, M Abualhasan, M Thaher… - Scientific Reports, 2022 - nature.com
Previously developed fluorophenyl-isoxazole-carboxamides derivatives were re-synthesized and their scavenging activity against DPPH free radical and inhibitory activity against …
Number of citations: 2 www.nature.com
SW Gerritz, W Zhai, S Shi, S Zhu, JH Toyn… - Journal of Medicinal …, 2012 - ACS Publications
This report describes the discovery and optimization of a BACE-1 inhibitor series containing an unusual acyl guanidine chemotype that was originally synthesized as part of a 6041-…
Number of citations: 52 pubs.acs.org
S Madhavan, SK Keshri, M Kapur - Asian Journal of Organic …, 2021 - Wiley Online Library
Isoxazoles are an important class of heterocycles with nitrogen and oxygen in a 1,2‐relationship. They find wide applications in synthetic organic chemistry and are part of several drug …
Number of citations: 23 onlinelibrary.wiley.com
CH Ke, BC Kuo, D Nandi, HM Lee - Organometallics, 2013 - ACS Publications
We report a series of novel isomeric Pd(II) complexes with monodentate abnormal and normal carbene ligands, possessing a formally identical steric environment around the metal …
Number of citations: 74 pubs.acs.org
N Kühl, J Lang, MM Leuthold, CD Klein - European Journal of Medicinal …, 2022 - Elsevier
The RNA viruses SARS-CoV-2 and dengue pose a major threat to human health worldwide and their proteases (M pro ; NS2B/NS3) are considered as promising targets for drug …
Number of citations: 10 www.sciencedirect.com
D Nandi, YM Jhou, JY Lee, BC Kuo… - The Journal of …, 2012 - ACS Publications
An effective Pd(0) carbene complex was successfully employed in the decarboxylative coupling of the heteroaromatic carboxylic acids (imidazo[1,2-a]pyridine and isoxazole) with aryl …
Number of citations: 92 pubs.acs.org
FM Cordero, D Giomi, L Lascialfari - 2013 - books.google.com
This review covers work published in the calendar year 2012. Novel reaction chemistry and new ring synthetic methods for isoxazoles, isoxazolines, isoxazolidines, oxazoles, oxazolines…
Number of citations: 0 books.google.com
FM Cordero, D Giomi, L Lascialfari - Progress in Heterocyclic Chemistry, 2013 - Elsevier
This review covers work published in the calendar year 2012. Novel reaction chemistry and new ring synthetic methods for isoxazoles, isoxazolines, isoxazolidines, oxazoles, oxazolines…
Number of citations: 13 www.sciencedirect.com

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